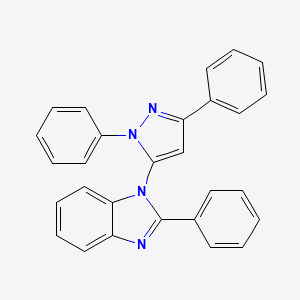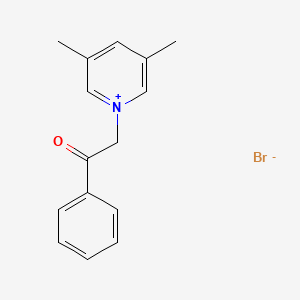![molecular formula C17H23FN4O4 B4939979 4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine](/img/structure/B4939979.png)
4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine, also known as FNPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the phenylmorpholine family and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine is not fully understood. However, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. One of the most significant effects is its ability to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine can lead to improved cognitive function and memory. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which can have a variety of health benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a variety of potential scientific research applications. However, there are also some limitations to its use. This compound is a relatively new compound, and its mechanism of action is not fully understood. Additionally, there may be some potential side effects associated with its use that have not yet been fully explored.
Direcciones Futuras
There are several future directions for research on 4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine. One area of research that has shown promise is in the development of new cancer treatments. This compound has been shown to have potent anti-cancer properties, and further research in this area could lead to the development of new cancer drugs. Additionally, there is potential for this compound to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is potential for this compound to be used in the development of new anti-inflammatory and antioxidant drugs.
Métodos De Síntesis
The synthesis of 4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine involves several steps. The first step is the reaction of 4-fluoro-2-nitroaniline with propionyl chloride to form 4-fluoro-2-nitro-N-(propionyl)aniline. This compound is then reacted with piperazine to form 4-fluoro-2-nitro-N-(4-piperazin-1-yl)aniline. Finally, this compound is reacted with morpholine to form this compound.
Aplicaciones Científicas De Investigación
4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O4/c1-2-17(23)21-5-3-19(4-6-21)15-12-14(20-7-9-26-10-8-20)13(18)11-16(15)22(24)25/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQBGXQUPPXBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939902.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4939903.png)
![4,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4939906.png)
![ethyl 5-acetyl-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4939914.png)

![2-{[2-(4-iodophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B4939922.png)
![ethyl 3-[4-bromo-5-(4-morpholinyl)-2-furyl]-2-cyanoacrylate](/img/structure/B4939938.png)

![4,4'-[(3,3'-dimethyl-4,4'-biphenyldiyl)bis(nitrilomethylylidene)]bis(2-methoxyphenol)](/img/structure/B4939951.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one](/img/structure/B4939954.png)
![N-{2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B4939961.png)
![N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4939968.png)

![2-{[(2-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4939987.png)
